6-Benzyloxy-3-bromo-1H-quinolin-4-one chemical properties
6-Benzyloxy-3-bromo-1H-quinolin-4-one chemical properties
An In-depth Technical Guide to 6-Benzyloxy-3-bromo-1H-quinolin-4-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Benzyloxy-3-bromo-1H-quinolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the quinolone family, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, proposes a robust synthetic pathway based on established methodologies, explores its chemical reactivity and derivatization potential, and discusses its applications in drug discovery. Detailed experimental protocols and characterization techniques are provided to enable researchers to synthesize and validate this compound. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.
Introduction to the 4-Quinolone Scaffold
Quinolones, and their 4-oxo tautomers (4-quinolones), are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous synthetic drugs. Since the discovery of nalidixic acid in 1962, the 4-quinolone-3-carboxylic acid moiety has become a cornerstone of antibacterial therapy.[1] The chemical versatility of the quinolone scaffold allows for extensive structural modifications, which has led to the development of thousands of derivatives with a broad spectrum of biological activities.[1][2] Beyond their well-established antibacterial effects, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have demonstrated potent anticancer, antiviral (including anti-HIV and anti-HCV), antimalarial, and anti-inflammatory properties.[1][3]
The biological activity of quinolones can be finely tuned by introducing various substituents at different positions of the bicyclic ring system.[2] The N-1, C-2, C-3, C-6, and C-7 positions are particularly important for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.[2] 6-Benzyloxy-3-bromo-1H-quinolin-4-one is a strategically designed intermediate. The bromo-substituent at the C-3 position serves as a versatile chemical handle for introducing further complexity through cross-coupling reactions, while the benzyloxy group at the C-6 position is a common feature in potent bioactive molecules, which can also be deprotected to yield a phenol for further functionalization.
Physicochemical and Spectroscopic Properties
Understanding the fundamental chemical properties of 6-Benzyloxy-3-bromo-1H-quinolin-4-one is essential for its handling, reaction setup, and characterization.
| Property | Value | Source |
| CAS Number | 2628351-12-0 (Related structure) | [4] |
| Molecular Formula | C₁₆H₁₂BrNO₂ | Inferred |
| Molecular Weight | 330.18 g/mol | Inferred |
| Appearance | Expected to be an off-white to pale yellow solid | General observation |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water | General observation |
| SMILES | O=C1C(Br)=CNC2=CC=C(OCC3=CC=CC=C3)C=C12 | Inferred |
Spectroscopic Signature:
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¹H NMR: Expected signals would include aromatic protons from the quinolone core and the benzyl group, a singlet for the C2-H, and a broad singlet for the N-H proton.
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¹³C NMR: Key signals would include those for the carbonyl carbon (C4), the carbon bearing the bromine (C3), and the carbons of the benzyloxy group, in addition to other aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching, C=O stretching (ketone), and C-O-C stretching (ether).
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis begins with the condensation of 4-(benzyloxy)aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization to form the quinolone core. Subsequent hydrolysis and decarboxylation yield the 6-benzyloxy-1H-quinolin-4-one intermediate, which is then selectively brominated at the C-3 position.
Caption: Proposed synthetic workflow for 6-Benzyloxy-3-bromo-1H-quinolin-4-one.
Mechanistic Causality:
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Gould-Jacobs Reaction: This classic method is highly effective for constructing the 4-hydroxyquinoline core.[1] The initial step is a Michael-type addition of the aniline to the electron-deficient alkene of the malonate derivative, followed by elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed enamine attacks one of the ester carbonyls, followed by elimination to form the heterocyclic ring.
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Bromination: The C-3 position of the 4-quinolone ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an effective and milder alternative to molecular bromine for this transformation, often leading to higher selectivity and easier handling.[6]
Chemical Reactivity and Derivatization Potential
The structure of 6-Benzyloxy-3-bromo-1H-quinolin-4-one contains two primary sites for further chemical modification, making it a valuable building block for creating a library of derivatives.
Caption: Key reactivity sites on the 6-Benzyloxy-3-bromo-1H-quinolin-4-one scaffold.
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C3-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. This versatility is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.[2]
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C6-Benzyloxy Group: The benzyl ether can be readily cleaved via catalytic hydrogenation (e.g., H₂ over Pd/C) to unmask the 6-hydroxy functionality. This phenol can then be used for further modifications, such as etherification or esterification, to modulate properties like solubility and cell permeability.
Applications in Drug Discovery and Medicinal Chemistry
The 6-Benzyloxy-3-bromo-1H-quinolin-4-one scaffold is a precursor to compounds with potential therapeutic applications across several disease areas.
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Antibacterial Agents: The 4-quinolone core is a validated antibacterial pharmacophore.[3][7] Modifications at the C3 and C7 positions (often introduced via an intermediate like this) are known to significantly influence the antibacterial spectrum and potency.[2][8]
-
Anticancer Agents: Many quinolone derivatives have been reported to exhibit significant antitumor activity.[1] They can act through various mechanisms, including the inhibition of eukaryotic topoisomerases, which are crucial for DNA replication in cancer cells.
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Antiviral Agents: Certain quinolones have shown promise as antiviral agents, with reported activity against HIV-1 integrase and HCV NS3 helicase.[1] The ability to build molecular diversity from the 6-benzyloxy-3-bromo scaffold allows for the exploration of these nonclassical biological activities.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of 6-Benzyloxy-3-bromo-1H-quinolin-4-one, adapted from established procedures for similar compounds.[5][9]
Step 1 & 2: Synthesis of 6-Benzyloxy-1H-quinolin-4-one
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Materials: 4-(Benzyloxy)aniline, Diethyl (ethoxymethylene)malonate, Diphenyl ether, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Petroleum ether.
-
Condensation: In a round-bottom flask equipped with a distillation head, combine 4-(benzyloxy)aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture to 110-120 °C for 2 hours, collecting the ethanol that distills off.
-
Cyclization: In a separate flask, preheat diphenyl ether to 250 °C. Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 45 minutes.
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Isolation of Ester: Allow the mixture to cool to room temperature, then dilute with petroleum ether to precipitate the product. Collect the solid (ethyl 6-benzyloxy-4-hydroxyquinoline-3-carboxylate) by vacuum filtration and wash thoroughly with petroleum ether.
-
Hydrolysis & Decarboxylation: Suspend the isolated ester in a 10% aqueous NaOH solution and reflux for 2-3 hours until a clear solution is obtained. Cool the reaction mixture in an ice bath and acidify to pH ~5-6 with concentrated HCl.
-
Purification: Collect the precipitated solid, 6-benzyloxy-1H-quinolin-4-one, by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 6-Benzyloxy-3-bromo-1H-quinolin-4-one
-
Materials: 6-Benzyloxy-1H-quinolin-4-one, N-Bromosuccinimide (NBS), Glacial Acetic Acid.
-
Reaction Setup: Dissolve 6-benzyloxy-1H-quinolin-4-one (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.
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Bromination: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. Stir the mixture for 4-6 hours.
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Workup: Pour the reaction mixture into a large volume of ice water. A precipitate will form.
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Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Characterization Techniques
To confirm the identity and purity of the final product, a suite of standard analytical techniques should be employed.
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¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the successful installation of the bromine atom at the C3 position.[5][10]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight, observing the characteristic Br isotopic pattern.[10]
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Melting Point: To assess the purity of the synthesized compound.
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Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
Conclusion
6-Benzyloxy-3-bromo-1H-quinolin-4-one is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its strategic design incorporates a proven bioactive scaffold with two distinct and versatile handles for chemical modification. The synthetic route, grounded in robust and well-understood organic reactions, is accessible and scalable. By leveraging the reactivity of the C3-bromo and C6-benzyloxy positions, researchers can efficiently generate diverse libraries of novel quinolone derivatives for screening against a wide range of therapeutic targets, from bacterial infections to cancer and viral diseases. This guide provides the foundational knowledge and practical protocols to facilitate the synthesis and application of this important chemical tool.
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